
6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound that combines a quinoline core with a nitrofuran moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid typically involves the nitration of furan derivatives followed by cyclization with quinoline precursors. One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative is then subjected to further reactions to introduce the quinoline moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
反応の種類
6-メチル-2-(5-ニトロフラン-2-イル)キノリン-4-カルボン酸は、以下の化学反応を含むさまざまな化学反応を起こします。
酸化: ニトロフラン部分は、酸化されてニトロ誘導体を形成することができます。
還元: ニトロ基の還元により、アミノ誘導体が得られます。
置換: 求電子置換反応と求核置換反応は、キノリン環とフラン環で起こります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや触媒水素化などの還元剤が使用されます。
置換: ハロゲン、アルキル化剤、求核剤などの試薬が、さまざまな条件下で使用されます。
主要な生成物
これらの反応から生成される主な生成物には、ニトロ誘導体、アミノ誘導体、置換キノリン誘導体などがあり、これらはさまざまな用途でさらに使用することができます。
4. 科学研究における用途
6-メチル-2-(5-ニトロフラン-2-イル)キノリン-4-カルボン酸は、科学研究でさまざまな用途があります。
化学: 複雑な複素環式化合物を合成するためのビルディングブロックとして使用されます。
生物学: 抗菌作用と抗癌作用の可能性について研究されています。
医学: 新しい治療薬開発の候補として注目されています。
科学的研究の応用
6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
6-メチル-2-(5-ニトロフラン-2-イル)キノリン-4-カルボン酸の作用機序は、酵素や受容体などの分子標的との相互作用を伴います。ニトロフラン部分は、レドックスサイクルを起こし、細胞成分に損傷を与える活性酸素種を生成することができます。 キノリンコアは、DNAとタンパク質と相互作用し、その機能を阻害し、細胞死につながります .
6. 類似化合物の比較
類似化合物
6-クロロ-2-(5-メチル-2-フリル)キノリン-4-カルボン酸: ニトロ基の代わりにクロロ置換基を持つ類似構造.
メチレン架橋ニトロフラン骨格を持つ7-ピペラジニルキノロン: これらの化合物は、ピペラジニル基と、ニトロフラン部分とキノリン部分を連結するメチレン架橋を持っています.
独自性
6-メチル-2-(5-ニトロフラン-2-イル)キノリン-4-カルボン酸は、ニトロフランとキノリン構造の独自の組み合わせにより、独自の化学的および生物学的特性を備えており、特異的なものです。
類似化合物との比較
Similar Compounds
6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid: Similar structure but with a chloro substituent instead of a nitro group.
7-Piperazinylquinolones with methylene-bridged nitrofuran scaffold: These compounds have a piperazinyl group and a methylene bridge linking the nitrofuran and quinoline moieties.
Uniqueness
6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid is unique due to its specific combination of a nitrofuran and quinoline structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
116761-66-1 |
|---|---|
分子式 |
C15H10N2O5 |
分子量 |
298.25 g/mol |
IUPAC名 |
6-methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C15H10N2O5/c1-8-2-3-11-9(6-8)10(15(18)19)7-12(16-11)13-4-5-14(22-13)17(20)21/h2-7H,1H3,(H,18,19) |
InChIキー |
DWAGOFGQWGEHPR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11832907.png)
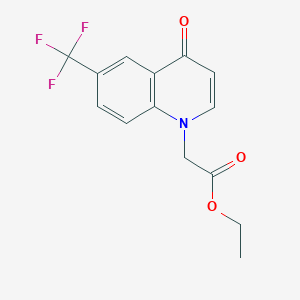


![[2,3'-Biquinoline]-2'-carboxylic acid](/img/structure/B11832943.png)
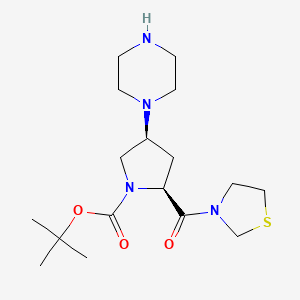
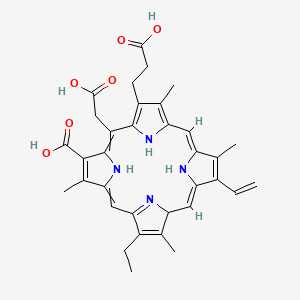
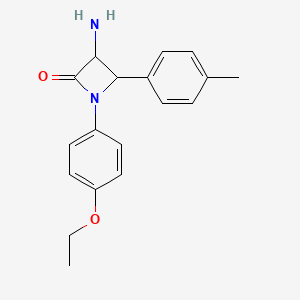


![3-[2-(4-Fluoro-phenyl)-8-methyl-imidazo[1,2-a]pyridin-3-yl]-acrylic acid](/img/structure/B11832975.png)
![[2,3'-Biquinoline]-2'-carboxamide](/img/structure/B11832980.png)
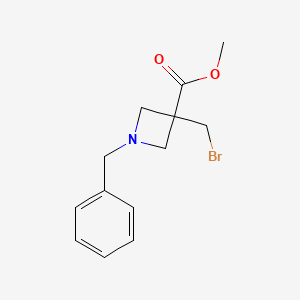
![3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline](/img/structure/B11832986.png)
